Fenpentadiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDSTGQYRTZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023047 | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-18-0 | |
| Record name | Fenpentadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpentadiol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenpentadiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPENTADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Fenpentadiol and Analogues
Stereoselective Synthesis Strategies for Chiral Fenpentadiol Analogues
The synthesis of chiral analogues of this compound, which may exhibit potential antidepressant activity, necessitates precise control over stereochemistry. nih.govscispace.com Modern strategies heavily rely on catalytic enantioselective transformations to establish the desired stereogenic centers. nih.govresearchgate.net
Continuous Flow Organocatalytic Approaches and Process Optimization for this compound Analogues
Continuous flow chemistry has emerged as a powerful tool for the synthesis of this compound analogues, offering advantages such as enhanced reaction rates, improved selectivity, and inherent scalability without the need for re-optimization. nih.govmdpi.com This technology facilitates the telescoping of multi-step reactions into a single, uninterrupted sequence, which improves efficiency and reduces waste. nih.govscielo.br
A significant advancement in this area is the use of immobilized organocatalysts in continuous-flow systems. researchgate.netrsc.org For instance, polystyrene-supported prolinamides have been successfully employed as chiral organocatalysts for the enantioselective aldol (B89426) reactions of trifluoroacetophenones with ketones under flow conditions. nih.govrsc.orgthieme-connect.com This approach has been applied to the formal continuous-flow synthesis of a chiral this compound analogue. researchgate.netrsc.org
A key optimization in these flow systems is the introduction of water as an additive. nih.govresearchgate.net Research has shown that water promotes the hydrolysis of iminium intermediates on the polymer support, leading to remarkably long catalyst lifetimes of over 195 hours. nih.govresearchgate.netrsc.org This continuous process allows for the synthesis of various trifluoromethyl carbinols in high yields (40-90%) and with high enantioselectivities (83-91% ee). researchgate.net
Design and Application of Specific Catalytic Systems in this compound Synthesis (e.g., Triflimide, Polystyrene-Supported Prolinamide, Chiral Diamine Ligands)
The choice of catalyst is paramount in achieving high efficiency and stereoselectivity in the synthesis of this compound and its analogues.
Triflimide (Tf₂NH) has been identified as a highly effective catalyst for the Mukaiyama aldol reaction of silyl (B83357) ketene (B1206846) acetals with ketones, a transformation that is typically challenging. acs.orgmpg.de This strong Brønsted acid can promote the reaction in very high yields, and its utility has been demonstrated in a concise synthesis of this compound. acs.orgmpg.deacs.org Triflimide is valued for its compatibility with various organic solvents and its catalytic activity in a range of organic transformations. mdpi.com
Polystyrene-supported prolinamide has proven to be a versatile and highly recyclable heterogeneous organocatalyst. researchgate.netresearchgate.net It has been effectively used in asymmetric aldol reactions, particularly in the reaction between cyclohexanone (B45756) or acetone (B3395972) and substituted benzaldehydes. researchgate.netresearchgate.net These catalysts can be easily recovered by filtration and reused multiple times after regeneration, making the process more economical and environmentally friendly. researchgate.net The immobilization of prolinamide on a polystyrene support has been a key strategy in developing continuous-flow systems for producing this compound analogues. rsc.orgthieme-connect.com
Chiral diamine ligands are crucial for developing efficient catalysts for asymmetric synthesis. scispace.comrsc.org For instance, a highly efficient primary-tertiary diamine ligand derived from (1R,2R)-1,2-diphenylethylenediamine has been developed for catalytic asymmetric aldol reactions, achieving up to 99% yield and 94% enantioselectivity. researchgate.net These ligands, when complexed with metals like nickel, can be used in enantioselective conjugate additions for the synthesis of chiral intermediates. rsc.org The development of polymeric versions of chiral 1,2-diamines has further expanded their application in asymmetric hydrogenation reactions. iupac.org
| Catalyst System | Application in this compound Synthesis | Key Advantages |
| Triflimide | Catalyzes Mukaiyama aldol reaction for this compound synthesis. acs.orgacs.org | High performance, promotes reaction of ketones, useful in short total synthesis. acs.orgmpg.de |
| Polystyrene-Supported Prolinamide | Used in continuous-flow asymmetric aldol reactions to produce chiral this compound analogues. researchgate.netrsc.orgthieme-connect.com | Highly recyclable, enables continuous processing, high yields and enantioselectivities. rsc.orgresearchgate.net |
| Chiral Diamine Ligands | Employed in catalytic asymmetric aldol reactions to create chiral intermediates for this compound analogues. researchgate.netrsc.org | High efficiency and enantioselectivity, versatile for various asymmetric transformations. researchgate.netrsc.org |
Mechanistic Investigations in this compound Analogue Synthesis (e.g., Racemization Suppression)
A critical aspect of stereoselective synthesis is the suppression of racemization, which can erode the enantiomeric purity of the product. peptide.comnih.govhighfine.com Mechanistic studies of aldol reactions in conventional batch systems have revealed an inherent reversibility that can lead to racemization over extended reaction times. nih.govrsc.org
Continuous-flow systems offer a significant advantage in this regard. By precisely controlling reaction times and immediately removing the product from the reaction zone, the racemization phenomenon observed in batch systems can be effectively suppressed. researchgate.netrsc.org This is a key benefit of using continuous-flow technology for the synthesis of chiral this compound analogues, ensuring the integrity of the desired stereoisomer. rsc.org The addition of certain reagents, like HOBt, can also help to suppress racemization in peptide synthesis, a principle that is relevant to controlling stereochemistry in complex organic syntheses. peptide.com
Novel Synthetic Pathways to this compound Core Structures (e.g., Photoredox-Catalyzed Cα–H Cyanation, Grignard Reactions)
The development of novel synthetic pathways provides alternative and potentially more efficient routes to the core structure of this compound.
Photoredox-catalyzed Cα–H cyanation of unactivated secondary and tertiary aliphatic amines represents a modern approach to forming C-C bonds under mild conditions. acs.orgnih.gov This method utilizes visible light to generate reactive radical intermediates that can be functionalized. sioc-journal.cnmdpi.com While not directly applied to this compound in the provided context, this strategy offers a potential late-stage functionalization pathway for complex molecules, including analogues of this compound. acs.org The use of cyanobenziodoxol as a stable cyanide source makes this process safer and more environmentally friendly. sioc-journal.cn
Grignard reactions are a classic and powerful tool for carbon-carbon bond formation and have been applied to the synthesis of this compound and its analogues. mnstate.edunih.govleah4sci.com For instance, a trifluoromethylated chiral ketone, obtained via an enantioselective aldol reaction, can be converted to the corresponding tertiary alcohol through a Grignard reaction with methyl magnesium bromide. rsc.org This two-step sequence highlights the synergy between modern catalytic methods and established synthetic transformations. Grignard reagents can also react with nitriles to form ketones after hydrolysis, providing another route to functionalize molecular scaffolds. masterorganicchemistry.com
Strategic Structural Modifications and Analogue Development for this compound Research
The synthesis of analogues is a cornerstone of medicinal chemistry research, allowing for the exploration of structure-activity relationships. For this compound, strategic structural modifications are undertaken to investigate how changes in the molecular architecture affect its properties. researchgate.netacs.org
The development of diverse synthetic methods enables the creation of a wide range of analogues. For example, the enantioselective aldol reaction can be used to produce various trifluoromethyl carbinols, which are key chiral intermediates. researchgate.net Similarly, the ability to perform photoredox-catalyzed cyanations or utilize different Grignard reagents allows for the introduction of a variety of functional groups. acs.orgrsc.org This flexibility is crucial for generating a library of this compound analogues for further study. researchgate.net
Pharmacological Characterization and Neurobiological Activity of Fenpentadiol
Central Nervous System Effects and Behavioral Studies of Fenpentadiol
Research into this compound, an araliphatic alcohol, has revealed a multifaceted interaction with the central nervous system, making its classification within standard psychotropic categories challenging. wikipedia.org Studies have shown that it possesses properties that are seemingly contradictory, influencing sedation, stimulation, and anxiety levels.
This compound demonstrates a dualistic nature in its interaction with other psychoactive substances. On one hand, it potentiates the effects of barbiturate-induced sleep, suggesting a sedative or depressant-like quality. wikipedia.orgnih.gov Conversely, it also enhances the stimulant effects of amphetamine, indicating a stimulating component to its activity. wikipedia.org This potentiation of amphetamine's effects is a significant aspect of its central nervous system profile. nih.gov
In animal models, specifically mice, this compound has been observed to increase motility and exploratory activity. wikipedia.orgnih.gov This finding aligns with its amphetamine-potentiating effects and suggests a stimulant-like action that encourages movement and investigation of the environment.
The pharmacological profile of this compound is marked by a dose-dependent spectrum of effects. At lower doses, it primarily exhibits stimulant properties. wikipedia.org However, at higher doses, sedative and anxiolytic (anti-anxiety) effects become more prominent. wikipedia.org This dose-dependent duality underscores the complexity of its mechanism of action and its varied impact on the central nervous system.
Table 1: Summary of this compound's Central Nervous System Effects
| Effect | Observation | Citation |
|---|---|---|
| Barbiturate (B1230296) Narcosis | Potentiates the effect | wikipedia.org |
| Amphetamine Effects | Potentiates the effect | wikipedia.org |
| Motility in Mice | Increases | wikipedia.org |
| Exploratory Activity in Mice | Increases | wikipedia.org |
| Stimulant Effects | Present, especially at lower doses | wikipedia.org |
| Sedative Effects | Present at higher doses | wikipedia.org |
| Anxiolytic Effects | Present at higher doses | wikipedia.org |
Influence on Motility and Exploratory Activity
Comparative Pharmacological Analysis with Established Psychotropic Agents (e.g., Meprobamate-like Activity)
This compound's profile as a tranquilizer invites comparison with other agents in this class, such as meprobamate. wikipedia.orgnih.gov Meprobamate, a propanediol (B1597323) carbamate, is known for its sedative and anxiolytic properties. slideshare.netscirp.org Like this compound, meprobamate is a central nervous system depressant. addictioncenter.com The sedative effects of meprobamate can be additive with other CNS depressants. medscape.com The comparison with meprobamate helps to contextualize the sedative and anxiolytic aspects of this compound's activity, although this compound's additional stimulant properties distinguish it from more straightforward depressants.
Exploration of Broader Biological Activities in Structurally Related Compounds (e.g., Anti-inflammatory, Analgesic, Antipyretic Potential)
While specific research on the anti-inflammatory, analgesic, and antipyretic activities of this compound itself is limited, the broader class of structurally related compounds has been a subject of such investigations. ontosight.ai For instance, various derivatives of phenylacetic acids and other heterocyclic compounds have been synthesized and tested for these properties. nih.govwjpmr.com
Studies on various chemical derivatives have shown that structural modifications can lead to significant biological activities:
Anti-inflammatory Activity: Numerous synthetic derivatives, including those of thiazole, phthalimide, and oxadiazole, have demonstrated anti-inflammatory effects in animal models. wjpmr.comnih.govbrieflands.com For example, certain [(cycloalkylmethyl)phenyl]acetic acid derivatives have shown good activity in carrageenan edema tests. nih.gov
Analgesic Activity: The search for new pain relievers has led to the synthesis of various compounds, including fentanyl-related molecules and indole (B1671886) derivatives, which have shown analgesic properties in preclinical tests. nih.govnih.gov Some benzotriazole (B28993) and 3-phenyl coumarin (B35378) derivatives have also exhibited notable analgesic effects. gsconlinepress.comasianpubs.org
Antipyretic Activity: Certain [(cycloalkylmethyl)phenyl]acetic acid derivatives have displayed excellent antipyretic (fever-reducing) properties. nih.gov Additionally, synthetic indole derivatives and antipyrine (B355649) derivatives have been evaluated for their potential to reduce fever. nih.govslideshare.net
The investigation of these related compounds suggests that the core structure of this compound, a substituted phenylethanediol, could potentially be modified to explore these other therapeutic avenues. ontosight.aigoogle.com
Molecular Mechanisms and Biological Target Identification of Fenpentadiol
Elucidation of Molecular Interactions and Binding Sites Relevant to Fenpentadiol's Activity
Detailed studies elucidating the specific molecular interactions and binding sites of this compound are not widely available in the public domain. Its classification as a psychotropic agent with a range of effects on the central nervous system suggests that it likely interacts with various neuroreceptors and transporters. However, without dedicated binding assays and structural biology studies, the precise nature of these interactions remains speculative. The compound's chemical structure, featuring a hydroxyl group, suggests potential for hydrogen bonding interactions with biological targets. researchgate.net
Enzyme Modulation and Signal Transduction Pathway Involvement
The influence of this compound on specific enzymes and signal transduction pathways is another area where scientific literature is sparse. Psychotropic drugs typically exert their effects by modulating the activity of enzymes involved in neurotransmitter synthesis or metabolism, or by interfering with signal transduction cascades downstream of receptor activation. Given this compound's reported potentiation of barbiturate (B1230296) narcosis and amphetamine effects, it is plausible that it interacts with pathways related to GABAergic and dopaminergic neurotransmission, respectively. iiab.me However, direct evidence from enzyme inhibition assays or analyses of specific signaling pathways is currently lacking.
Structure-Activity Relationship (SAR) Investigations for this compound and its Analogues
Systematic structure-activity relationship (SAR) studies for this compound and its analogues are not extensively documented. SAR investigations are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of new compounds with improved properties. bmbreports.org
Pharmacokinetic Profile and Biotransformation Pathways of Fenpentadiol
Absorption, Distribution, and Elimination Characteristics of Fenpentadiol
The disposition of a drug in the body is fundamentally described by its absorption, distribution, and elimination. For this compound, the most detailed available research focuses on its distribution characteristics, specifically its binding to plasma proteins, a key factor that influences a drug's availability to exert its effects and its rate of elimination.
Research utilizing equilibrium dialysis with radiolabeled ¹⁴C-Fenpentadiol has provided specific data on its protein binding across different species, both in vivo (within a living organism) and in vitro (in a controlled laboratory setting). aumet.com
In vivo studies revealed species-dependent differences in plasma protein binding. In rats, the binding rate was found to be 30%. aumet.com In pigs, this rate was observed to change over time, starting at 10.8% fifteen minutes after administration and increasing to 20.4% after six hours, suggesting dynamic distributional behavior. aumet.com
In vitro experiments further detailed the binding characteristics. In plasma from both rats and pigs, the binding rate was dependent on the drug's concentration, ranging from 57% down to 36% as concentrations increased from 0.4 to 11 µg/mL. aumet.com In human plasma, the binding rate ranged from 34% to 18.4% at concentrations between 11 and 200 µg/mL. aumet.com
Further investigation into which specific human plasma proteins are involved showed that this compound primarily binds to albumin and, to a lesser extent, alpha-globulin. No binding was observed with beta- and gamma-globulins. aumet.com The compound also partitions into red blood cells, with an in vivo study in rats showing that 60% of the drug was fixed in erythrocytes. aumet.com
Detailed data regarding specific absorption parameters (e.g., oral bioavailability, time to maximum concentration) and elimination metrics (e.g., plasma half-life, clearance rates, and primary excretion routes) are not extensively detailed in contemporary literature, with key pharmacokinetic studies dating back to the 1970s. drugfuture.com
Table 1: Protein Binding Characteristics of this compound
| Study Type | Species/Matrix | Parameter | Finding | Source(s) |
| In Vivo | Rat | Plasma Protein Binding | 30% | aumet.com |
| In Vivo | Pig | Plasma Protein Binding | 10.8% (at 15 min) to 20.4% (at 6 hr) | aumet.com |
| In Vivo | Rat | Erythrocyte Fixation | 60% | aumet.com |
| In Vitro | Rat & Pig Plasma | Concentration-Dependent Binding | 57% (at 0.4 µg/mL) to 36% (at 11 µg/mL) | aumet.com |
| In Vitro | Human Plasma | Concentration-Dependent Binding | 34% (at 11 µg/mL) to 18.4% (at 200 µg/mL) | aumet.com |
| In Vitro | Human Albumin | Concentration-Dependent Binding | 8.4% (at 50 µg/mL) to 4% (at 800 µg/mL) | aumet.com |
| In Vitro | Human Alpha-Globulin | Concentration-Dependent Binding | 9.1% (at 50 µg/mL) to 4.3% (at 40 µg/mL) | aumet.com |
| In Vitro | Human Beta & Gamma Globulins | Protein Binding | No binding occurred | aumet.com |
| In Vitro | Rat & Pig Whole Blood | Erythrocyte Fixation | 20% | aumet.com |
Identification and Characterization of Key Metabolites of this compound
The identification and characterization of drug metabolites are crucial for understanding a compound's complete disposition and potential for pharmacologically active or toxic byproducts. evotec.com Such studies typically involve incubating the drug with liver microsomes or hepatocytes and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govadmescope.com
Despite the likely metabolic pathways predicted from its structure, specific studies identifying and characterizing the key metabolites of this compound in either human or animal models are not detailed in the reviewed scientific literature. Therefore, a list and structural characterization of its primary metabolites cannot be provided.
Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in this compound Metabolism
The biotransformation of most drugs is heavily reliant on specific enzyme systems.
Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily of enzymes is the primary system responsible for catalyzing Phase I oxidative reactions. nih.govmdpi.com It is highly probable that a CYP enzyme mediates the likely hydroxylation of this compound's aromatic ring. wikipedia.org Different CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) exhibit specificity for different drugs; however, the specific CYP isozymes responsible for metabolizing this compound have not been identified in published research. aumet.comgeekymedics.com
Other Biotransformation Systems: For the anticipated Phase II conjugation reactions, the key enzyme system would be the UDP-glucuronosyltransferases (UGTs) . nih.gov These enzymes are responsible for transferring glucuronic acid to substrates with functional groups like hydroxyls, such as those present on this compound. drughunter.comnih.gov This glucuronidation process results in more polar, water-soluble metabolites that are more easily eliminated from the body. nih.gov As with the CYP system, specific UGT isoforms involved in this compound conjugation have not been characterized.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Albumin |
| Alpha-globulin |
| Beta-globulin |
| Gamma-globulin |
Toxicological Assessment and Preclinical Safety Evaluation of Fenpentadiol
Acute and Sub-chronic Toxicity Studies of Fenpentadiol
Acute and sub-chronic toxicity studies are fundamental in characterizing the potential hazards of a compound after short-term or repeated exposure. ikm.mktapchinghiencuuyhoc.vn These studies are designed to determine the dose levels for longer-term studies and to identify target organs of toxicity. ikm.mk For this compound, a compound identified as a psychotropic drug, toxicological studies were performed to establish its safety profile. cnjournals.com
| Toxicity Study Type | Objective | Typical Endpoints |
| Acute Toxicity | To determine the effects of a single, high-dose exposure. tapchinghiencuuyhoc.vn | Clinical signs, mortality, LD50 calculation. nih.gov |
| Sub-chronic Toxicity | To evaluate the effects of repeated doses over a period (e.g., 90 days). nih.gov | Changes in body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology. ikm.mkugm.ac.id |
Organ-Specific Toxicological Manifestations of this compound (e.g., Brain, Kidney, Liver, Lung, Pancreas, Spleen, Stomach)
Following repeated-dose toxicity studies, a crucial component of the analysis is the histopathological examination of various organs to identify any treatment-related changes. tapchinghiencuuyhoc.vnnih.gov This allows for the identification of target organs for toxicity. In standard toxicological assessments, key organs including the brain, kidneys, liver, lungs, pancreas, spleen, and stomach are examined for evidence of cellular damage, inflammation, or other pathological changes. nih.govnih.govajol.info
For this compound, its classification as a psychotropic agent suggests a primary interaction with the central nervous system, making the brain a key organ of interest. cnjournals.comwho.int However, detailed public reports from the early toxicological studies that specify the effects of this compound on individual organs are scarce. It is standard practice in sub-chronic and chronic toxicity studies to conduct comprehensive macroscopic and microscopic examinations of organs to detect any potential adverse effects. ikm.mktapchinghiencuuyhoc.vn For instance, studies on other compounds have shown that toxic effects can manifest as damage to the liver and kidneys, or changes in the weight and structure of the spleen. nih.govmdpi.com Without access to the full original study reports, specific findings regarding organ-specific toxicity for this compound remain uncharacterized in the contemporary scientific literature.
Developmental and Reproductive Toxicology Research on this compound (Teratological Considerations)
Developmental and Reproductive Toxicology (DART) studies investigate the potential for a substance to interfere with normal reproduction and development. pharmaron.comhesiglobal.org A key component of this is the teratology study, which assesses the potential to cause birth defects. pharmaron.comnih.gov These studies typically involve administering the test substance to pregnant animals during the critical period of organogenesis. scribd.com
Research into the potential teratogenic effects of this compound was conducted in mice and rats. researchgate.netcnjournals.com A 1971 study by Kriegel specifically investigated the teratogenic action of this compound. cnjournals.com According to a comprehensive review by Schardein in "Chemically Induced Birth Defects," these studies on this compound in both rats and mice did not show evidence of teratogenicity. scribd.com This suggests that under the experimental conditions employed, this compound was not found to cause an increase in fetal malformations. scribd.com
| Animal Model | Finding | Reference |
| Mouse | No teratogenic effects reported. scribd.com | Kriegel, 1971 researchgate.netcnjournals.com |
| Rat | No teratogenic effects reported. scribd.com | Kriegel, 1971 cnjournals.com |
Neurotoxicity and Behavioral Toxicology Assessments of this compound
Given that this compound was investigated as a psychotropic drug, its effects on the nervous system are of primary importance. cnjournals.com Neurotoxicity assessment evaluates adverse changes in the structure or function of the nervous system, while behavioral toxicology focuses on changes in behavior resulting from exposure to chemical substances. who.intnih.govresearchgate.net
Assessments for neurotoxicity can include a Functional Observational Battery (FOB), which is a series of non-invasive tests designed to detect gross functional deficits in rodents. mds-usa.com This battery can include observations of home-cage behavior, motor activity, and responses to sensory stimuli. mds-usa.comnih.gov As a psychotropic agent, this compound would be expected to produce behavioral effects. However, specific neurotoxicity and behavioral toxicology studies detailing the profile of this compound, beyond its intended psychotropic activity, are not described in the available literature. Modern neurotoxicity testing protocols aim to characterize a wide range of potential effects, including changes in motor function, sensory function, and cognitive function. nih.gov
Translational Research and Clinical Investigation Trajectory of Fenpentadiol
Historical Context of Fenpentadiol's Clinical Application and Market Withdrawal
This compound was originally developed in the 1960s and subsequently introduced to the market as a psychotropic agent, specifically classified as a tranquilizer. nih.govescholarship.org Like many psychotropic drugs of that era, its discovery and initial application were part of a broader wave of exploration into chemical compounds with effects on the central nervous system. escholarship.org These early pharmaceuticals were often developed and prescribed based on their observed clinical effects, such as sedation or calming, rather than a detailed understanding of their molecular mechanisms. escholarship.org
However, the clinical use of this compound was short-lived. It was withdrawn from the market due to concerns regarding its potential for hepatotoxicity, or liver damage. This withdrawal reflects a common trajectory for many early pharmaceuticals, where post-market surveillance and accumulating clinical experience reveal safety concerns that were not apparent during initial investigations.
Outcomes of Early Clinical Investigations into this compound's Psychotropic Activity
Early clinical investigations into this compound focused on characterizing its effects on the central nervous system. A 1971 study in Arzneimittelforschung described its psychotropic activity, categorizing it among tranquilizing and antidepressive agents. nih.gov The research explored its influence on various behaviors and its interactions with other substances like barbiturates and amphetamine in animal models. nih.gov These studies aimed to place this compound within the existing landscape of psychopharmacology, which at the time was heavily reliant on drugs like phenothiazines and barbiturates. escholarship.org
The primary outcome of these investigations was the confirmation of its activity as a central nervous system depressant with tranquilizing properties. nih.gov This led to its classification and use as a treatment for conditions like anxiety. nih.gov However, these early studies were conducted in an era before the establishment of modern, rigorous clinical trial standards and often lacked detailed mechanistic insights. escholarship.orgresearchgate.net
Table 1: Summary of Early Investigations into this compound's Psychotropic Profile
| Area of Investigation | Observed Effects/Classification | Reference |
| Pharmacological Class | Tranquilizing Agent, Antidepressive Agent | nih.gov |
| CNS Activity | Central Nervous System Depressant | nih.gov |
| Behavioral Effects | Effects on anxiety and exploratory behavior | nih.gov |
| Drug Interactions | Synergism with barbiturates | nih.gov |
Strategies for Clinical Development of this compound Analogues (e.g., Chiral Analogues for Antidepressant Potential)
Following the withdrawal of this compound, research interest has shifted towards its analogues, particularly chiral analogues, for new therapeutic applications. nih.govrsc.org A significant focus of this modern research is the potential antidepressant activity of these compounds. nih.govrsc.org This interest is partly driven by the evolving understanding of depression's neurobiology, which has expanded from the monoamine hypothesis to include other systems, such as the glutamatergic system and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov
Recent synthetic chemistry efforts have successfully produced chiral analogues of this compound. nih.govrsc.orgrsc.org The rationale for developing chiral versions stems from the fact that different enantiomers (mirror-image isomers) of a drug can have distinct pharmacological properties. The development of these analogues, some of which incorporate trifluoromethyl groups, is aimed at creating molecules with improved efficacy and a better safety profile. rsc.orgrsc.org Research suggests these analogues may exert their effects through mechanisms related to NMDA receptor modulation, a target implicated in treatment-resistant depression. nih.govnih.govlabiotech.eu
Table 2: Development Focus for this compound Analogues
| Analogue Type | Primary Therapeutic Target | Key Rationale | Reference |
| Chiral Analogues | Antidepressant Activity | Potential for improved efficacy and safety profile through stereospecific interactions. | nih.govrsc.org |
| Trifluoromethylated Analogues | Antidepressant Activity | Fluorinated compounds often exhibit unique medicinal chemistry properties. | rsc.orgresearchgate.net |
| NMDA Receptor Modulators | Treatment-Resistant Depression | Targeting glutamatergic pathways offers a novel mechanism beyond traditional monoamine-based antidepressants. | nih.govnih.gov |
Considerations for Modern Clinical Trial Design and Regulatory Pathways for this compound Derivatives
The clinical development of new this compound derivatives would require adherence to modern clinical trial design principles and navigation of established regulatory pathways. For novel psychotropic agents, particularly those aimed at depression, trial designs have become more sophisticated than the models used in this compound's era. europa.eu
Modern trial designs for psychiatric drugs often incorporate features such as:
Adaptive Designs: These allow for modifications to the trial protocol based on interim data, potentially making the trial more efficient. nih.gov
Biomarker Utilization: Identifying and using biological markers to predict treatment response or to stratify patient populations.
Patient-Centered Outcomes: Assessing not just symptom reduction but also improvements in global functioning and quality of life. nih.gov
For regulatory approval, a derivative of a withdrawn drug like this compound would likely follow the pathway for a new chemical entity. However, if an existing, approved drug were being repurposed, pathways like the 505(b)(2) application in the United States could be utilized, which allows for reliance on data not developed by the applicant. thefdalawblog.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the clinical investigation of drugs for depression, which would need to be strictly followed. europa.eunih.gov Early and frequent engagement with these agencies is crucial to streamline development. drugpatentwatch.com
Potential for Repurposing this compound or Novel Therapeutic Applications
Drug repurposing, or finding new uses for existing drugs, is a significant strategy in modern pharmacology for accelerating drug development. novapublishers.comnih.gov While this compound itself is unlikely to be repurposed due to its toxicity profile, its core structure serves as a scaffold for developing new molecules with novel therapeutic applications. nih.govnih.gov
The primary area of interest for these novel applications is in neuropsychiatry, moving beyond its original tranquilizer indication. The potential of this compound analogues as NMDA receptor modulators opens up possibilities for treating conditions where this receptor system is implicated. nih.govlu.sewikipedia.org This includes:
Treatment-Resistant Depression: The rapid antidepressant effects of the NMDA receptor antagonist ketamine have spurred research into other compounds that target this system. nih.govlabiotech.eu
Other CNS Disorders: The NMDA and dopamine (B1211576) systems are involved in a wide range of brain functions and diseases, from neurodegenerative disorders to schizophrenia, suggesting a broad potential field of investigation for compounds that can selectively modulate these pathways. nih.gov
The development of these novel analogues represents a "lead optimization" approach, where a known active compound's structure is modified to enhance desired properties and reduce unwanted ones, potentially leading to new therapies for unmet medical needs. nih.govnih.gov
Future Research Directions and Emerging Paradigms for Fenpentadiol
Integration of Advanced Asymmetric Synthesis in Fenpentadiol Pharmaceutical Development
The production of enantiomerically pure drugs is a critical aspect of pharmaceutical development, often leading to improved efficacy and safety profiles. frontiersin.org this compound contains a chiral center, making the development of asymmetric synthetic methods essential. The goal is to produce specific stereoisomers to isolate the desired therapeutic activity and minimize potential side effects associated with other isomers.
Advanced catalytic asymmetric synthesis offers a powerful toolkit for achieving this. frontiersin.org Methodologies such as asymmetric metallaelectrocatalysis, which combines transition-metal catalysis with electrochemistry, and enantioselective photocatalytic reactions are at the forefront of sustainable and efficient chiral synthesis. frontiersin.org Biocatalysis, utilizing enzymes, provides another highly selective and environmentally friendly approach to producing single enantiomers of this compound under mild conditions. frontiersin.org Furthermore, organocatalysis, which uses small organic molecules as catalysts, presents a cost-effective and less toxic alternative to metal catalysts. researchgate.net The development of these methods is significant for producing efficacious and safe chiral drugs with high target specificity. frontiersin.org
Table 1: Advanced Asymmetric Synthesis Strategies for this compound
| Synthesis Strategy | Description | Key Advantages |
|---|---|---|
| Asymmetric Metallaelectrocatalysis | Combines transition-metal catalyzed asymmetric synthesis with electrochemistry. | Highly effective, atom-efficient, and environmentally friendly for enantioselective reactions. frontiersin.org |
| Enantioselective Photocatalysis | Uses light as a driving force for the synthesis of chiral molecules. | Harnesses the power of light for specific chemical transformations. frontiersin.org |
| Biocatalysis | Employs enzymes as natural catalysts. | Exquisite selectivity, high tolerance for diverse functional groups, and mild reaction conditions. frontiersin.org |
| Organocatalysis | Utilizes small, metal-free organic molecules to catalyze reactions. | Avoids metal contamination, cost-effective, and aligns with green chemistry principles. researchgate.net |
Computational Chemistry and In Silico Modeling for this compound Mechanism and Drug Design
Computational chemistry and in silico modeling are pivotal in modern drug discovery, providing deep insights into a drug's mechanism of action and guiding the design of new therapeutic agents. For this compound, these techniques can elucidate its interaction with biological targets and predict its pharmacological properties.
Molecular modeling techniques can be used to simulate the binding of this compound to its target receptors in the central nervous system. By understanding these interactions at a molecular level, researchers can identify the key structural features of this compound responsible for its activity. This knowledge is crucial for designing new analogues with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Computational tools can also predict how structural modifications might affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties, streamlining the drug development process.
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Potential Insights |
|---|---|---|
| Molecular Docking | Simulating the binding of this compound to its biological targets. | Understanding binding affinity and orientation, guiding structure-activity relationship (SAR) studies. |
| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of the this compound-receptor complex. | Revealing conformational changes and the stability of the drug-receptor interaction over time. |
| Quantum Mechanics (QM) Calculations | Studying the electronic structure and reactivity of this compound. | Predicting metabolic stability and reactivity. |
| ADME Prediction Models | In silico prediction of pharmacokinetic properties. | Guiding lead optimization to improve drug-like properties. |
Investigation of this compound's Role in Broader Neuropsychopharmacological Frameworks
Psychoactive drugs like this compound exert their effects by modulating neurochemistry, leading to changes in mood, cognition, and behavior. en-academic.com These substances act on one or more neurotransmitter or neuroreceptor systems in the brain. en-academic.com Understanding the full scope of this compound's interactions within the central nervous system is crucial for uncovering its complete therapeutic potential.
Research is expanding to investigate how this compound affects various neurotransmitter systems, such as the dopaminergic and norepinephrine (B1679862) pathways, which are implicated in conditions like ADHD. handwiki.org By altering the reuptake of these neurotransmitters, drugs can increase their concentration in the synapse, enhancing their effects. handwiki.org this compound's influence may extend to other systems as well, including the GABAergic system, which is a target for drugs with muscle relaxant and anti-inflammatory properties. researchgate.net For instance, some drugs can act as antagonists at GABA(A) receptors, inhibiting their function. researchgate.net Exploring these broader effects could reveal new therapeutic applications for this compound in a range of neuropsychiatric and neurological disorders. This includes its potential as a neuroprotective agent, a property seen in other drugs that modulate dopamine (B1211576) levels. handwiki.org
Development of Sustainable and Green Chemistry Approaches for this compound Production
The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles to minimize its environmental impact. researchgate.net For this compound, this involves developing manufacturing processes that are more efficient, less hazardous, and environmentally benign.
A key focus is the use of greener solvents, such as water, in chemical reactions. researchgate.net Organocatalysis, in particular, has shown promise for conducting reactions in water, which aligns with the principles of green chemistry. researchgate.net Another strategy is the development of continuous-flow synthesis, which can improve efficiency and safety compared to traditional batch processing. A continuous-flow system for the synthesis of a this compound analogue has already been reported, demonstrating the feasibility of this approach. researchgate.net Furthermore, electrosynthesis, which uses electricity to drive chemical reactions, offers a sustainable alternative to conventional reagents. frontiersin.org These green approaches not only reduce the environmental footprint of this compound production but can also lead to more cost-effective and safer manufacturing processes. frontiersin.orgresearchgate.net
Table 3: Green Chemistry Strategies for this compound Production
| Green Chemistry Approach | Description | Benefits |
|---|---|---|
| Use of Greener Solvents | Replacing traditional organic solvents with environmentally friendly alternatives like water. researchgate.net | Reduced pollution and health hazards. researchgate.net |
| Organocatalysis | Employing metal-free organic catalysts. researchgate.net | Avoids heavy metal waste and can be more cost-effective. researchgate.net |
| Continuous-Flow Synthesis | Performing chemical reactions in a continuously flowing stream rather than in a batch. | Improved efficiency, safety, and scalability. researchgate.net |
| Electrosynthesis | Using electricity to drive chemical transformations. frontiersin.org | Reduces the need for chemical oxidants or reductants, leading to cleaner processes. frontiersin.org |
Q & A
Q. What are the foundational pharmacological properties of Fenpentadiol, and how should they guide experimental design?
this compound (CAS 15687-18-0) is classified as an antidepressant with molecular formula C₁₂H₁₀ClO (MW 228.72) and LD₅₀ values of 940 mg/kg (mice, oral) and 1140 mg/kg (rats, oral) . Basic research should begin with in vitro assays (e.g., receptor binding studies) to identify its primary targets (e.g., monoamine transporters or enzymes). Use the PICOT framework to structure questions: P opulation (cell lines/animal models), I ntervention (dose ranges), C omparison (existing antidepressants), O utcome (efficacy metrics), and T imeframe (acute vs. chronic exposure) .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
Adopt standardized protocols for sample preparation (e.g., plasma extraction methods) and analytical techniques (HPLC/MS). Document batch-specific details of chemicals, including purity and storage conditions. For in vivo studies, report animal strain, diet, and environmental controls to minimize variability . Raw data (e.g., chromatograms) should be archived in supplementary materials .
Q. What are the ethical considerations for preclinical studies involving this compound?
Follow institutional guidelines for animal welfare (e.g., OECD test guidelines). Justify sample sizes using power analysis to reduce unnecessary animal use. Include control groups (vehicle and positive controls) and blind dosing protocols to mitigate bias .
Advanced Research Questions
Q. How can contradictory findings on this compound’s mechanism of action be resolved?
Contradictions often arise from differing assay conditions (e.g., pH, temperature) or model systems. Conduct systematic reviews to identify methodological disparities. Validate hypotheses using orthogonal approaches: combine in silico docking studies with ex vivo electrophysiology to confirm receptor interactions . Meta-analyses of dose-response data can clarify efficacy thresholds .
Q. What advanced methodologies are suitable for studying this compound’s neurochemical pathways?
Use microdialysis in live rodents to monitor real-time neurotransmitter changes (e.g., serotonin/dopamine) in specific brain regions. Pair this with behavioral assays (e.g., forced swim test) to correlate neurochemical effects with antidepressant outcomes. For molecular pathways, employ CRISPR-based gene editing in cell models to isolate target contributions .
Q. How should researchers design longitudinal studies to assess this compound’s chronic effects?
Implement staggered dosing regimens and include recovery phases to evaluate reversibility of effects. Use longitudinal RNA sequencing to track gene expression changes in stress-related pathways (e.g., BDNF, glucocorticoid receptors). Address attrition bias by pre-registering exclusion criteria and using intention-to-treat analysis .
Methodological & Analytical Questions
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. For behavioral data, use mixed-effects models to account for intra-subject variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to enhance interpretability .
Q. How can researchers mitigate bias in in vivo this compound studies?
Randomize treatment assignments and use automated scoring systems for behavioral endpoints. Validate findings with independent replication cohorts. For histopathological data, employ blinded scoring by multiple raters and calculate inter-rater reliability (e.g., Cohen’s κ) .
Q. What strategies are effective for synthesizing this compound analogs with improved efficacy?
Use structure-activity relationship (SAR) models guided by computational chemistry (e.g., molecular dynamics simulations). Prioritize analogs with lower LogP values to enhance blood-brain barrier permeability. Validate synthetic routes via NMR and high-resolution mass spectrometry .
Data Reporting & Dissemination
Q. How should researchers structure manuscripts on this compound to meet journal standards?
Follow discipline-specific guidelines (e.g., ACS Pharmacology or Springer Neuroscience). Include a detailed methods section with reagent catalog numbers and software parameters (e.g., HPLC gradient profiles). Use supplemental tables for raw datasets and code repositories for custom scripts .
Q. What criteria define a robust literature review for this compound research gaps?
Prioritize peer-reviewed studies indexed in PubMed/Scopus. Use citation chaining to identify seminal papers. Critically appraise sources for methodological rigor (e.g., sample size, controls) and flag conflicts of interest (e.g., industry-funded trials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
